molecular formula C19H20N4OS B2580697 3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 1448123-21-4

3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No.: B2580697
CAS No.: 1448123-21-4
M. Wt: 352.46
InChI Key: WXMHGKOLYARPGQ-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with a phenylthio group and subsequent amide formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and minimize costs. Purification steps, such as crystallization or chromatography, would be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole or pyridine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
  • 3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide

Uniqueness

3-(phenylthio)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide is unique due to its specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-phenylsulfanyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c24-19(10-15-25-16-6-2-1-3-7-16)21-12-14-23-13-9-18(22-23)17-8-4-5-11-20-17/h1-9,11,13H,10,12,14-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMHGKOLYARPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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